molecular formula C23H21N3O B11466536 7-{[(2-Ethylphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

7-{[(2-Ethylphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

Cat. No.: B11466536
M. Wt: 355.4 g/mol
InChI Key: SRAARUSKMRWUGS-UHFFFAOYSA-N
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Description

7-{(2-Ethylphenyl)aminomethyl}quinolin-8-ol is a complex organic compound that features a quinoline core substituted with an amino group linked to a 2-ethylphenyl and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(2-Ethylphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with Amino Group:

    Attachment of 2-Ethylphenyl and Pyridin-2-ylmethyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions, where the quinoline derivative is treated with 2-ethylphenyl and pyridin-2-ylmethyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-{(2-Ethylphenyl)aminomethyl}quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

7-{(2-Ethylphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known bioactive molecules.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-{(2-Ethylphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 8-hydroxyquinoline and its derivatives share a similar quinoline core.

    Aminoquinolines: Compounds such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs, have structural similarities.

Uniqueness

7-{(2-Ethylphenyl)aminomethyl}quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other quinoline derivatives.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

7-[(2-ethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C23H21N3O/c1-2-16-8-3-4-10-19(16)26-22(20-11-5-6-14-24-20)18-13-12-17-9-7-15-25-21(17)23(18)27/h3-15,22,26-27H,2H2,1H3

InChI Key

SRAARUSKMRWUGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Origin of Product

United States

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